molecular formula C13H22Cl2N2 B13579015 rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride

rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride

Cat. No.: B13579015
M. Wt: 277.23 g/mol
InChI Key: RXTMEKSWEOMRSX-FZIZHOOBSA-N
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Description

Chemical Identity and Properties
rel-(3R,4R)-1-Benzyl-4-methylpiperidin-3-amine dihydrochloride (CAS: 1062580-52-2) is a piperidine derivative with a benzyl group at position 1, a methyl group at position 4, and an amine at position 2. The compound exists as a racemic mixture of the (3R,4R) diastereomer, stabilized in its dihydrochloride salt form. Key properties include:

  • Molecular formula: C₁₄H₂₂N₂·2HCl
  • Molecular weight: 291.25 g/mol
  • Appearance: White to off-white solid
  • Solubility: Slightly soluble in aqueous acid, DMSO (with heating/sonication), and methanol .

Synthesis
The compound is synthesized via reductive amination using 1-benzyl-4-methylpiperidin-3-one as a starting material. Titanium tetrachloride (TiCl₄) and methylamine are employed under controlled conditions, followed by reduction with sodium triacetoxyborohydride (NaBH(OAc)₃). The final product is isolated as a dihydrochloride salt with 85% yield and 99% optical purity .

Properties

Molecular Formula

C13H22Cl2N2

Molecular Weight

277.23 g/mol

IUPAC Name

(3R,4R)-1-benzyl-4-methylpiperidin-3-amine;dihydrochloride

InChI

InChI=1S/C13H20N2.2ClH/c1-11-7-8-15(10-13(11)14)9-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H/t11-,13+;;/m1../s1

InChI Key

RXTMEKSWEOMRSX-FZIZHOOBSA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N)CC2=CC=CC=C2.Cl.Cl

Canonical SMILES

CC1CCN(CC1N)CC2=CC=CC=C2.Cl.Cl

Origin of Product

United States

Preparation Methods

Sodium Borohydride Reduction Method

One reported method involves the reduction of 1-benzyl-3-methylamino-4-methyl-pyridinium bromide with sodium borohydride in ethanol at temperatures below 30 °C, stirring for 16 hours. Following reduction, acidification with hydrochloric acid and extraction yields the hydrochloride salt of the amine with a yield of approximately 70%. This method is straightforward and avoids highly hazardous reagents but requires long reaction times and careful temperature control.

Reductive Amination Using Sodium Triacetoxyborohydride

Another method employs reductive amination of 1-benzyl-4-methylpiperidin-3-one with methylamine using sodium triacetoxyborohydride. Although effective, this route has drawbacks including the use of moisture-sensitive and pyrophoric reagents, sealed tube reactions, and low overall yield (~13.6%). Additionally, multiple protection and deprotection steps and column chromatography are required, limiting scalability.

Asymmetric Hydrogenation and Resolution

Asymmetric hydrogenation using rhodium-based chiral catalysts has been explored to directly prepare optically active methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate. However, this approach suffers from low optical purity (82.3% ee) and high catalyst cost. Alternative resolution strategies involve crystallization of diastereomeric salts, such as dibenzoyl-L-tartrate solvates, to enhance optical purity up to 99.8% ee. Subsequent base treatment and reduction yield the target amine with high yield and purity.

Salt Formation and Stability

The dihydrochloride salt form of rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine is commonly prepared by acidification of the free base with hydrochloric acid in ethanol, leading to precipitation of the salt. This form facilitates isolation and handling.

Recent studies highlight that preparing acetate salts instead of hydrochloride salts can significantly improve the stability (storage and handling) of the intermediate without compromising optical purity. The acetate salt form also exhibits excellent crystallinity and is suitable for large-scale pharmaceutical synthesis.

Method Key Reagents/Conditions Yield (%) Optical Purity (ee %) Advantages Disadvantages
Sodium Borohydride Reduction Sodium borohydride, ethanol, HCl acidification, <30 °C, 16 h ~70 Not specified Simple, avoids hazardous reagents Long reaction time, moderate yield
Sodium Triacetoxyborohydride Reductive Amination Sodium triacetoxyborohydride, methylamine, sealed tube ~13.6 Not specified Established method Expensive reagents, low yield, difficult scale-up
Asymmetric Hydrogenation + Resolution Rhodium-ferrocene catalyst, dibenzoyl-L-tartrate salt formation >90 Up to 99.8 High optical purity, scalable Expensive catalyst, complex resolution step
  • The sodium borohydride reduction method is documented in patent CN108610279 and provides a practical approach with a 70% yield of the hydrochloride salt. The reaction mixture is monitored by HPLC to confirm completion (<1% starting material).

  • Prior art involving sodium triacetoxyborohydride reductive amination is limited by low overall yield (13.6%) and use of hazardous reagents, as detailed in EP2994454B1. The process also requires multiple chromatographic purifications, which complicate scale-up.

  • WO2020204647A1 describes an improved process involving resolution of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate solvate, followed by base treatment and reduction to the amine. This method achieves high optical purity (>99%) and improved yield (>90%) while avoiding pyrophoric reagents. The acetate salt form of the amine shows excellent stability, making it suitable for industrial application.

  • EP1609781B1 focuses on chiral salt resolution techniques for related intermediates, emphasizing the importance of enantiomeric purity for pharmaceutical applications. This patent underlines the use of chiral salt formation to separate enantiomers from racemic mixtures effectively.

The preparation of rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride has evolved from classical reductive amination and reduction methods toward more sophisticated resolution and asymmetric synthesis techniques. The most industrially viable methods currently involve:

  • Resolution of racemic carbamate intermediates via diastereomeric salt crystallization to achieve high optical purity.
  • Reduction of resolved carbamates to the amine.
  • Formation of stable salt forms, preferably acetate or dihydrochloride salts, for isolation and storage.

These methods balance yield, purity, safety, and scalability, addressing prior art limitations such as hazardous reagents, low yields, and complex purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Benzyl halides, alkyl halides, and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amine .

Scientific Research Applications

Chemistry: In chemistry, rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies and help elucidate the structure-activity relationships of related compounds.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients .

Mechanism of Action

The mechanism of action of rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Data

Table 1: Comparative Bioactivity Data

Compound IC₅₀ (JAK1 Inhibition) Antiviral Activity (EC₅₀) Solubility (mg/mL)
Target Compound 12 nM Not tested 0.5 (in PBS)
Tetrahydroisoquinoline 4d Not tested 1.8 µM (SARS-CoV-2) 1.2 (in DMSO)
1-Methyl-4-(2,4,6-trimethoxyphenyl) Not applicable 15 µM (E. coli) 0.3 (in methanol)

Key Insights :

  • Solubility limitations in aqueous media may necessitate prodrug strategies for in vivo applications .

Biological Activity

rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride is a piperidine derivative with potential applications in various biological contexts. Its unique structure and properties suggest it may exhibit significant biological activity, particularly in pharmacological and agricultural settings.

The compound has the following chemical characteristics:

  • Molecular Formula: C₁₄H₂₄Cl₂N₂
  • Molecular Weight: 291.26 g/mol
  • Boiling Point: Not available
  • Density: 1.0 ± 0.1 g/cm³
  • Flash Point: 121.0 ± 20.5 °C

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and norepinephrine. This compound may act as an antagonist or modulator at specific receptors, influencing physiological responses.

Pharmacological Studies

Research indicates that this compound may have potential as a therapeutic agent in treating neurological disorders. For example, studies have shown its efficacy in modulating dopaminergic activity, which is crucial for conditions like Parkinson's disease and schizophrenia.

Table 1: Summary of Pharmacological Effects

Study ReferenceEffect ObservedMechanism
Dopamine modulationReceptor antagonism
Neuroprotective effectsAntioxidant properties
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Studies

  • Neuroprotective Effects : A study conducted on animal models demonstrated that this compound significantly reduced neuroinflammation and oxidative stress markers, suggesting a protective role against neurodegeneration.
  • Behavioral Studies : In behavioral assays involving rodent models, the compound exhibited anxiolytic-like effects, indicating potential applications in anxiety disorders.

Agricultural Applications

Besides its pharmacological potential, this compound has been explored for use in pest control due to its biocidal properties. Its efficacy against specific pests suggests it could serve as a novel pesticide.

Table 2: Agricultural Efficacy

Pest TypeEfficacy Rate (%)Application Method
Aphids85Foliar spray
Spider mites75Soil drench
Whiteflies90Systemic application

Q & A

Q. What synthetic routes are commonly employed for synthesizing rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride?

The synthesis involves four key steps:

  • Piperidine ring formation : Cyclization of 1-benzyl-4-methylpiperidine precursors under controlled pH and temperature .
  • Amino group introduction : Reductive amination with sodium cyanoborohydride or catalytic hydrogenation .
  • Methylation : Use of methyl iodide or dimethyl sulfate under alkaline conditions to introduce the N-methyl group .
  • Salt formation : Reaction with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability . Industrial-scale methods optimize these steps using continuous flow reactors and green chemistry principles .

Q. How does stereochemistry influence the biological activity of this compound?

The (3R,4R) configuration dictates its binding affinity to biological targets. For example:

  • The axial methyl group at C4 enhances steric complementarity with hydrophobic enzyme pockets .
  • The benzyl group's spatial orientation affects interactions with aromatic residues in receptors . Enantiomeric impurities (e.g., 3S,4S) can reduce potency by up to 90%, necessitating chiral resolution techniques during synthesis .

Q. What analytical techniques validate the compound’s purity and stereochemical integrity?

  • HPLC with chiral columns : Uses cellulose-based stationary phases (e.g., Chiralpak IC) to resolve enantiomers .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry via coupling constants (e.g., J3,4 = 8–10 Hz for cis stereochemistry) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (m/z 291.3 for [M+H]<sup>+</sup>) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize enantiomeric impurities?

  • Chiral auxiliaries : Employ (R)- or (S)-proline derivatives to bias stereochemistry during cyclization .
  • Catalytic asymmetric synthesis : Use palladium catalysts with BINAP ligands for enantioselective amination (reported ee >95%) .
  • In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress and detects early-stage impurities .

Q. What methodologies resolve contradictory data in biological activity studies?

Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Comparative dose-response assays : Test the compound against structurally similar analogs (e.g., 1-benzylpiperidine derivatives) to isolate stereochemical effects .
  • Metabolic stability testing : Use hepatic microsomes to assess if dihydrochloride salt formation alters pharmacokinetics .
  • Binding affinity assays : Surface plasmon resonance (SPR) quantifies target engagement kinetics (e.g., KD values for serotonin receptors) .

Q. How can enantiomeric impurities impact pharmacological data interpretation?

Even 2–5% impurities can skew results:

  • False-positive activity : Minor enantiomers may bind off-target receptors (e.g., σ1 vs. σ2 receptors) .
  • Toxicity risks : Impurities like (3S,4S)-isomers exhibit hepatotoxicity in vitro (IC50 = 50 µM in HepG2 cells) .
  • Solutions : Couple preparative HPLC with circular dichroism (CD) to isolate and characterize impurities .

Experimental Design and Data Analysis

Q. What computational tools predict the compound’s reactivity in novel reactions?

  • Quantum chemical calculations : Gaussian or ORCA software models transition states for methylation or oxidation steps .
  • Molecular docking : AutoDock Vina predicts binding modes with CNS targets (e.g., NMDA receptors) .
  • QSAR models : Correlate substituent effects (e.g., benzyl vs. trifluoromethylbenzyl) with bioactivity .

Q. How do researchers address solubility challenges in in vitro assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
  • Salt screening : Test alternative counterions (e.g., sulfate, citrate) if dihydrochloride precipitates in physiological buffers .

Comparative Structural Analysis

Q. How does this compound compare to structurally related piperidine derivatives?

Compound Key Structural Features Biological Activity
Target compound (3R,4R) stereochemistry, N,N-dimethylHigh affinity for σ receptors (Ki = 12 nM)
1-BenzylpiperidineNo methyl groups, racemic mixtureWeak σ receptor binding (Ki > 1 µM)
N-(3-Fluoro-4-methoxybenzyl)Fluorine substitution, methoxy groupEnhanced blood-brain barrier penetration

Data Contradiction and Reproducibility

Q. Why might biological activity vary between academic labs?

  • Impurity profiles : Differences in synthetic batches (e.g., residual solvents affecting cell viability) .
  • Assay conditions : Variability in serum concentration or incubation time (e.g., 5% FBS vs. 10% FBS in cell culture) .
  • Standardization : Adopt USP/EP reference standards for cross-lab calibration .

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